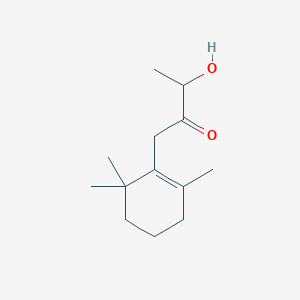
3-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one is a chemical compound with the molecular formula C13H20O2 It is known for its unique structure, which includes a cyclohexene ring with three methyl groups and a hydroxybutanone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of β-ionone with specific reagents under controlled conditions. For example, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for one hour . The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization from ethanol are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the fragrance industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclohexene ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Dihydro-β-ionone: Another similar compound with a reduced form of the cyclohexene ring.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A compound with a similar structure but different functional groups.
Uniqueness
3-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one is unique due to its specific combination of a hydroxy group and a cyclohexene ring with three methyl groups
Propiedades
Número CAS |
106339-20-2 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
3-hydroxy-1-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C13H22O2/c1-9-6-5-7-13(3,4)11(9)8-12(15)10(2)14/h10,14H,5-8H2,1-4H3 |
Clave InChI |
DAHWZCPAFSXGKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)CC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
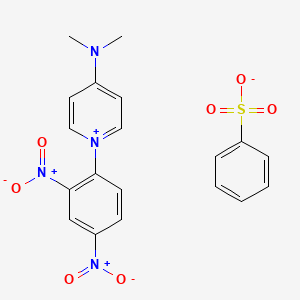
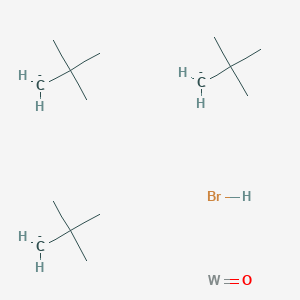
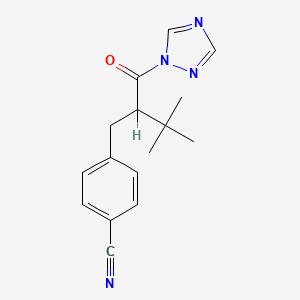
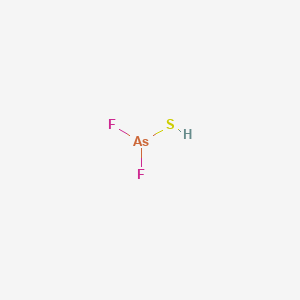

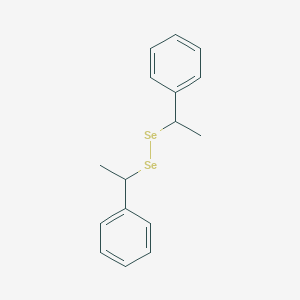
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
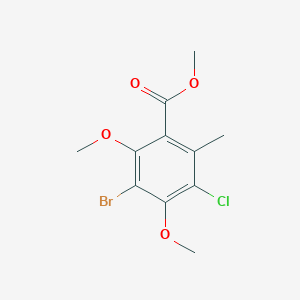

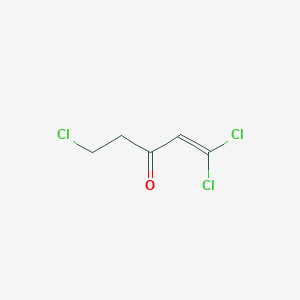
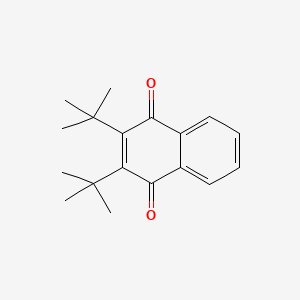
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)

